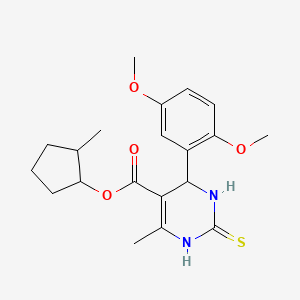
2,6-dimethylphenyl 4-bromobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethylphenyl 4-bromobenzenesulfonate, also known as DBBS, is an organic compound that has been widely used in scientific research. It is a sulfonated benzene derivative that contains a bromine atom and two methyl groups on the phenyl ring. DBBS has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
2,6-dimethylphenyl 4-bromobenzenesulfonate is a sulfonated benzene derivative that contains a bromine atom and two methyl groups on the phenyl ring. The mechanism of action of 2,6-dimethylphenyl 4-bromobenzenesulfonate is not fully understood, but it is believed to interact with proteins and enzymes through non-covalent interactions. 2,6-dimethylphenyl 4-bromobenzenesulfonate has been shown to bind to the active site of enzymes and to inhibit their activity.
Biochemical and Physiological Effects:
2,6-dimethylphenyl 4-bromobenzenesulfonate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including DNA polymerases, reverse transcriptases, and proteases. 2,6-dimethylphenyl 4-bromobenzenesulfonate has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. Additionally, 2,6-dimethylphenyl 4-bromobenzenesulfonate has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethylphenyl 4-bromobenzenesulfonate has several advantages for use in lab experiments. It is a stable and highly soluble compound that can be easily synthesized. 2,6-dimethylphenyl 4-bromobenzenesulfonate is also relatively inexpensive compared to other reagents used in scientific research. However, 2,6-dimethylphenyl 4-bromobenzenesulfonate has some limitations. It can be toxic to cells at high concentrations and may interfere with the activity of some enzymes. Additionally, 2,6-dimethylphenyl 4-bromobenzenesulfonate has limited solubility in some solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2,6-dimethylphenyl 4-bromobenzenesulfonate. One area of research is the development of new methods for the synthesis of 2,6-dimethylphenyl 4-bromobenzenesulfonate and related compounds. Another area of research is the investigation of the mechanism of action of 2,6-dimethylphenyl 4-bromobenzenesulfonate and its interactions with proteins and enzymes. Additionally, 2,6-dimethylphenyl 4-bromobenzenesulfonate may have potential applications in drug discovery and development, particularly in the development of new cancer therapies. Further research is needed to fully understand the potential of 2,6-dimethylphenyl 4-bromobenzenesulfonate in these areas.
Méthodes De Synthèse
2,6-dimethylphenyl 4-bromobenzenesulfonate can be synthesized using different methods. One method involves the reaction of 2,6-dimethylphenol with sulfuric acid to form 2,6-dimethylphenyl hydrogen sulfate. This intermediate is then reacted with sodium bromide and sodium sulfite to yield 2,6-dimethylphenyl 4-bromobenzenesulfonate. Another method involves the reaction of 2,6-dimethylphenol with sodium hydroxide to form 2,6-dimethylphenoxide, which is then reacted with sulfuric acid and sodium bromide to form 2,6-dimethylphenyl 4-bromobenzenesulfonate.
Applications De Recherche Scientifique
2,6-dimethylphenyl 4-bromobenzenesulfonate has been widely used in scientific research as a reagent for the detection and quantification of nucleic acids. It has also been used as a fluorescent probe for the detection of protein-protein interactions. 2,6-dimethylphenyl 4-bromobenzenesulfonate has been found to be a useful tool for the study of protein conformational changes and protein-ligand interactions. Additionally, 2,6-dimethylphenyl 4-bromobenzenesulfonate has been used to study the structure and function of enzymes and to investigate the mechanism of enzyme-catalyzed reactions.
Propriétés
IUPAC Name |
(2,6-dimethylphenyl) 4-bromobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3S/c1-10-4-3-5-11(2)14(10)18-19(16,17)13-8-6-12(15)7-9-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRVNNDJKSRZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tetrahydro-2-furanylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5085773.png)
![N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5085779.png)
![2-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5085787.png)
![5-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5085802.png)
![1-(5-{[3-(2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5085809.png)
![N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-5-(3-chlorophenyl)-2-furamide](/img/structure/B5085817.png)
![N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide](/img/structure/B5085821.png)
![2-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5085835.png)



![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5085855.png)

![1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5085869.png)